N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3,4,5-trimethoxybenzamide
Description
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O6/c1-24-13-6-9(7-14(25-2)15(13)26-3)16(21)19-10-4-5-11-12(8-10)18(23)20-17(11)22/h4-8H,1-3H3,(H,19,21)(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLQDFSVGINENX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3,4,5-trimethoxybenzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with an appropriate isoindole derivative. The reaction conditions often include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized isoindole derivatives, while reduction can produce reduced amide compounds .
Scientific Research Applications
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3,4,5-trimethoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional differences between the target compound and its analogs:
Key Observations:
Structural Diversity: The target compound’s isoindole-1,3-dione core distinguishes it from analogs with simpler aromatic substituents (e.g., 1y’s salicylamide or ’s bromophenyl group). N-(1,3-Benzodioxol-5-ylmethyl)-3,4,5-trimethoxybenzamide introduces a benzodioxole methyl group, increasing lipophilicity compared to the target compound’s isoindole system.
Synthetic Yields :
- The target compound’s synthesis (84% yield for analog 5a ) outperforms 1y (33% yield ), likely due to optimized coupling conditions or amine reactivity.
Biological Implications :
- 1y ’s hydroxyl group enables hydrogen bonding, whereas the target compound ’s dione may engage in dipole interactions.
- Thiadiazole- and sulfamoyl-containing analogs () exhibit higher molecular weights and heteroatom-rich structures, suggesting divergent pharmacokinetic profiles.
Physicochemical Properties :
- The target compound ’s planar isoindole system may reduce solubility compared to flexible analogs like N-[2-(1,3-benzodioxol-5-yl)ethyl]-3,4,5-trimethoxybenzamide (CAS 5422-05-9) , which has an ethyl linker enhancing conformational freedom.
Biological Activity
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3,4,5-trimethoxybenzamide is a compound of interest due to its potential biological activities. This article explores its structural characteristics, synthesis, and various biological activities supported by research findings.
Structural Characteristics
The compound belongs to the class of phthalimides and exhibits a complex structure characterized by the presence of an isoindole moiety. Its chemical formula is with a molecular weight of approximately 403.384 g/mol. The structural representation can be summarized as follows:
| Property | Description |
|---|---|
| Chemical Formula | C23H27N2O6 |
| Molecular Weight | 403.384 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors that introduce the isoindole and trimethoxybenzamide functionalities. While specific synthetic routes are not detailed in the available literature, compounds with similar structures have been synthesized using methods such as condensation reactions and cyclization processes commonly employed in organic chemistry.
Biological Activity
Research indicates that compounds containing the isoindole structure exhibit a range of biological activities including:
Anticancer Activity
Studies have shown that derivatives of isoindoles possess significant anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction and disruption of cell cycle progression.
Antimicrobial Activity
The antimicrobial potential of isoindole derivatives has been explored extensively. In vitro studies have reported significant antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Candida albicans. The Minimum Inhibitory Concentration (MIC) values for certain derivatives ranged from 625 µg/mL to 1250 µg/mL against these microbes .
Neuroprotective Effects
Some studies suggest that compounds with similar structures may offer neuroprotective effects. This is attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.
Case Studies
Several case studies highlight the biological activity of related compounds:
- Antibacterial Activity : A study investigated various derivatives of isoindoles for their antibacterial properties. Compounds demonstrated significant activity against Gram-positive bacteria with MIC values indicating potent inhibition .
- Cytotoxicity Against Cancer Cells : Research involving structurally related isoindole derivatives showed promising results in inhibiting the growth of cancer cell lines such as HeLa and MCF-7. The compounds induced apoptosis through mitochondrial pathways .
- Neuroprotective Studies : Another study assessed the neuroprotective effects of isoindole derivatives in models of neurodegeneration. Results indicated a reduction in neuronal death and improved cognitive function in treated animals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
